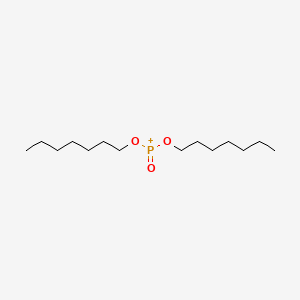

Diheptoxy(oxo)phosphanium

Description

Diheptoxy(oxo)phosphanium is a phosphonium salt characterized by two heptoxy (C₇H₁₅O⁻) groups and an oxo (O) group bonded to a central phosphorus atom. Its molecular formula is C₁₄H₃₀O₃P⁺, with a calculated molecular weight of 292.36 g/mol. This compound belongs to the organophosphorus family, where the heptyl chains impart significant hydrophobicity, influencing its solubility and reactivity.

Properties

IUPAC Name |

diheptoxy(oxo)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3P/c1-3-5-7-9-11-13-16-18(15)17-14-12-10-8-6-4-2/h3-14H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMYKPNZEVGTCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCO[P+](=O)OCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422589 | |

| Record name | diheptoxy(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6163-90-2 | |

| Record name | diheptoxy(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diheptoxy(oxo)phosphanium typically involves the reaction of phosphorus trichloride with heptanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then oxidized to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the careful control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diheptoxy(oxo)phosphanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

Substitution: The heptoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions may produce phosphines.

Scientific Research Applications

Diheptoxy(oxo)phosphanium has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diheptoxy(oxo)phosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the cellular context.

Comparison with Similar Compounds

Dioctadecoxy(oxo)phosphanium

- Molecular Formula : C₃₆H₇₄O₃P⁺

- Molecular Weight : 585.9 g/mol

- Key Properties :

- Contains two octadecoxy (C₁₈H₃₇O⁻) groups, making it highly lipophilic.

- Higher molecular weight and longer alkyl chains compared to Diheptoxy(oxo)phosphanium, leading to lower aqueous solubility and higher melting points.

- Applications : Used in fatty acid research, likely as a membrane-mimetic agent or surfactant component due to its long hydrophobic chains .

Barium Metaphosphate (Barium Dioxido(oxo)phosphanium)

- Molecular Formula : BaP₂O₆

- Molecular Weight : 295.27 g/mol (calculated)

- Key Properties: Inorganic polymer with a metaphosphate backbone (P₂O₆²⁻) coordinated to barium ions. High thermal stability and insolubility in water, contrasting sharply with the organic phosphonium salts.

- Applications : Utilized in optical glass manufacturing and ceramics due to its refractory properties .

Dimethyl Hydrogen Phosphite

- Molecular Formula : C₂H₇O₃P

- Molecular Weight : 110.05 g/mol

- Key Properties :

- Smaller methoxy (CH₃O⁻) groups result in higher polarity and water solubility.

- Functions as a solvent, flame retardant, or intermediate in organic synthesis.

- Applications : Industrial applications include pesticide production and polymer stabilization .

Data Table: Comparative Analysis

Structural and Functional Insights

Alkyl Chain Length :

Ionic vs. Polymeric Structures :

- This compound and its organic analogs are ionic, whereas barium metaphosphate forms a polymeric network, emphasizing differences in thermal stability and industrial utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.